6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one
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Overview
Description
6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an iodine atom, a morpholine ring, and a quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 6-iodoquinazolin-4-one with 2-(morpholin-4-yl)-2-oxoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4(3H)-quinazolinone
- Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
Uniqueness
6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3S/c15-9-1-2-11-10(7-9)13(20)17-14(16-11)22-8-12(19)18-3-5-21-6-4-18/h1-2,7H,3-6,8H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRPEJIQZYRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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